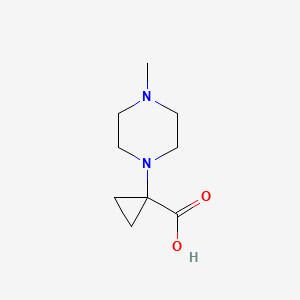

1-(4-Methylpiperazin-1-yl)cyclopropane-1-carboxylicacid

Description

1-(4-Methylpiperazin-1-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group and a 4-methylpiperazinyl substituent. The piperazine moiety is notable for enhancing solubility and bioavailability in pharmaceuticals due to its basic nitrogen atoms and hydrogen-bonding capacity. The cyclopropane ring introduces steric constraints and electronic effects, influencing reactivity and stability.

Properties

Molecular Formula |

C9H16N2O2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

1-(4-methylpiperazin-1-yl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C9H16N2O2/c1-10-4-6-11(7-5-10)9(2-3-9)8(12)13/h2-7H2,1H3,(H,12,13) |

InChI Key |

MRHYWUGHRMFLSJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2(CC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Table 1: Key Reaction Parameters for Cyclopropane Ring Formation

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization | Dimethyl sulfate + alkali metal alcoholate | 80–150 | High | Polar solvents preferred |

| Saponification | Aqueous NaOH or KOH | 70–150 | High | Followed by acidification |

| Acidification & isolation | Concentrated HCl | 0–30 | — | Produces hydrochloride salt |

| Conversion to free acid | Propylene oxide in methanol | -5 to +20 | 95 | Crystalline product obtained |

Introduction of 4-Methylpiperazinyl Group

The attachment of the 4-methylpiperazinyl substituent to the cyclopropane-1-carboxylic acid core is typically achieved via nucleophilic substitution or amidation reactions using protected piperazine derivatives.

A recent Chinese patent CN111116514A describes a method for preparing cyclopropane formyl piperazine hydrochloride derivatives, which can be adapted for 4-methylpiperazinyl compounds. The method involves:

- Deprotection of tert-butoxycarbonyl (Boc) protected piperazine carboxylic acid esters using trifluoroacetic acid in dichloromethane at 0–25 °C.

- Salt formation with acyl chlorides (e.g., cyclopropane formyl chloride) in absolute ethanol at 0–25 °C.

- Crystallization and purification by filtration and drying under vacuum.

This method achieves high yields (86–89%) and low impurity levels (piperazine content 50–92 ppm), demonstrating efficient incorporation of the piperazine moiety.

Table 2: Conditions for Piperazine Substitution

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Boc deprotection | Trifluoroacetic acid in dichloromethane | 0–25 | High | Nitrogen atmosphere preferred |

| Salt formation | Acyl chloride (e.g., cyclopropane formyl chloride) in ethanol | 0–25 | 86–89 | Seed crystals added for crystallization |

| Crystallization & drying | Methyl tert-butyl ether or n-heptane as antisolvent | 0–30 | — | Vacuum drying at 20–30 °C |

Representative Synthetic Route Summary

- Starting Material : 4-(cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester.

- Deprotection : Removal of Boc group with trifluoroacetic acid in anhydrous dichloromethane at 0 °C to room temperature.

- Salt Formation : Reaction of the free amine with cyclopropane formyl chloride or other acyl chlorides in absolute ethanol at low temperature.

- Isolation : Crystallization induced by addition of antisolvents (e.g., methyl tert-butyl ether), filtration, washing, and vacuum drying.

- Final Product : 1-(4-methylpiperazin-1-yl)cyclopropane-1-carboxylic acid hydrochloride or free acid after further processing.

Analytical and Purification Considerations

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR) confirms the structural integrity of the piperazine and cyclopropane moieties.

- Purity is enhanced by careful control of reaction temperatures and stoichiometry, as well as by crystallization techniques.

- The use of anhydrous solvents and inert atmosphere (nitrogen) minimizes side reactions and degradation.

Summary Table of Preparation Methods

Chemical Reactions Analysis

1-(4-Methylpiperazin-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential in biological studies, particularly in understanding the interactions of piperazine derivatives with biological systems.

Medicine: Research has indicated its potential use in developing new therapeutic agents due to its unique structure and biological activity.

Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-methylpiperazin-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Effects

- Aromatic vs. Aliphatic Substituents : Compounds with aromatic substituents (e.g., 3-fluorophenyl , pyridinyl ) exhibit π-π stacking interactions, enhancing binding to biological targets. In contrast, aliphatic groups like isopropyl or allyl increase hydrophobicity and steric hindrance.

- Electron-Withdrawing Groups : The trifluoromethyl group in 1-(trifluoromethyl)cyclopropane-1-carboxylic acid lowers the pKa of the carboxylic acid (increased acidity) and improves metabolic stability .

- Piperazine vs. Pyridine : The 4-methylpiperazinyl group in the target compound offers two basic nitrogen atoms, enhancing water solubility and enabling salt formation, whereas pyridinyl derivatives rely on a single nitrogen for hydrogen bonding .

Biological Activity

1-(4-Methylpiperazin-1-yl)cyclopropane-1-carboxylic acid (also referred to as compound CID 83814797) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a cyclopropane moiety linked to a piperazine ring, which is known for its diverse pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacokinetics, and therapeutic potential.

- Chemical Formula : C₉H₁₆N₂O₂

- Molecular Weight : 184.24 g/mol

- Structure : The compound features a cyclopropane ring connected to a carboxylic acid and a piperazine group, which contributes to its biological activity.

Research indicates that 1-(4-Methylpiperazin-1-yl)cyclopropane-1-carboxylic acid may function through multiple mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that compounds with similar structures can inhibit specific enzymes, such as O-acetylserine sulfhydrylase (OASS), which is involved in cysteine biosynthesis. This inhibition can lead to altered metabolic pathways in bacterial cells, potentially serving as a basis for antibiotic development .

- Serotonin Reuptake Inhibition : Analogous compounds have demonstrated significant serotonin (5-HT) reuptake inhibition, suggesting potential antidepressant properties. For instance, derivatives of piperazine have been shown to enhance serotonin levels in the brain, which is crucial for mood regulation .

- Histamine H4 Receptor Antagonism : Some studies indicate that compounds related to this structure may act as antagonists at the histamine H4 receptor, which is implicated in inflammatory responses and pain modulation .

Pharmacokinetics

The pharmacokinetic profile of 1-(4-Methylpiperazin-1-yl)cyclopropane-1-carboxylic acid is essential for understanding its therapeutic potential:

Case Studies and Research Findings

A review of the literature reveals various studies exploring the biological activity of similar compounds:

Therapeutic Potential

The biological activities exhibited by 1-(4-Methylpiperazin-1-yl)cyclopropane-1-carboxylic acid suggest several therapeutic applications:

- Antidepressant Therapy : Given its potential for serotonin reuptake inhibition, this compound could be explored further as an antidepressant.

- Antibacterial Agents : The ability to inhibit enzymes critical for bacterial survival positions it as a candidate for antibiotic development.

- Anti-inflammatory Treatments : Its interaction with histamine receptors may open avenues for treating various inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.